molecular formula C25H24N2O2 B6226165 1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one CAS No. 1012956-97-6

1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one

Cat. No.: B6226165
CAS No.: 1012956-97-6
M. Wt: 384.5
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Description

1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one is a complex organic compound that features an indole core, a phenyl group, and a hydroxymethyl-substituted phenylamine

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis begins with 7-ethylindole, 3-(hydroxymethyl)aniline, and benzaldehyde.

    Step 1: The indole derivative is first alkylated using an appropriate alkylating agent to introduce the ethyl group at the 7-position.

    Step 2: The alkylated indole is then subjected to a Friedel-Crafts acylation with benzaldehyde to form the corresponding ketone.

    Step 3: The ketone undergoes a reductive amination with 3-(hydroxymethyl)aniline under mild conditions, typically using a reducing agent like sodium cyanoborohydride, to yield the final product.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis, including:

    Catalysts: Use of specific catalysts to increase yield and selectivity.

    Reaction Conditions: Optimization of temperature, pressure, and solvent systems to ensure efficient production.

Types of Reactions:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylamine group can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Concentrated sulfuric acid for sulfonation, concentrated nitric acid for nitration.

Major Products:

    Oxidation: Corresponding carboxylic acid derivative.

    Reduction: Corresponding alcohol derivative.

    Substitution: Nitro or sulfonic acid derivatives depending on the substituent introduced.

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology and Medicine:

    Pharmacological Studies: Investigated for its potential as a pharmacophore in drug design, particularly in targeting specific enzymes or receptors.

    Biological Activity: Studied for its potential anti-inflammatory, anti-cancer, or antimicrobial properties.

Industry:

    Material Science:

Mechanism of Action

The mechanism by which 1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one exerts its effects depends on its interaction with molecular targets. For instance:

    Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

    1-(7-ethyl-1H-indol-3-yl)-2-phenylethan-1-one: Lacks the hydroxymethyl and phenylamine groups, making it less versatile in chemical reactions.

    1-(7-ethyl-1H-indol-3-yl)-2-{[3-(methyl)phenyl]amino}-2-phenylethan-1-one:

Uniqueness:

  • The presence of both the hydroxymethyl and phenylamine groups in 1-(7-ethyl-1H-indol-3-yl)-2-{[3-(hydroxymethyl)phenyl]amino}-2-phenylethan-1-one provides unique reactivity and potential for diverse applications in various fields.

Properties

CAS No.

1012956-97-6

Molecular Formula

C25H24N2O2

Molecular Weight

384.5

Purity

95

Origin of Product

United States

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